molecular formula C20H13Cl2N3O3 B2585022 1-[(3,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole CAS No. 303148-95-0

1-[(3,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole

Cat. No. B2585022
CAS RN: 303148-95-0
M. Wt: 414.24
InChI Key: HDMJUBQLAIKVHB-UHFFFAOYSA-N
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Description

The compound “1-[(3,4-dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are important in a variety of fields including pharmaceuticals and dyes .

Scientific Research Applications

Antihypertensive Activity

1-[(3,4-Dichlorobenzyl)oxy]-6-nitro-2-phenyl-1H-1,3-benzimidazole and its derivatives have been studied for their potential antihypertensive activity. Sharma et al. (2010) synthesized Benzimidazole derivatives and screened them for antihypertensive activity. The presence of specific functional groups was analyzed using various spectroscopic methods, and all synthesized compounds showed significant antihypertensive activity (Sharma, Kohli, & Sharma, 2010).

Vasorelaxant Properties

Benzimidazole derivatives have been investigated for their vasorelaxant properties. Estrada-Soto et al. (2006) recorded the relaxant activity of 2-(o, p-substituted phenyl)-1H-benzimidazole derivatives on isolated rat aortic rings. The study found that certain derivatives displayed potent vasorelaxant activities, suggesting potential therapeutic use in hypertensive diseases (Estrada-Soto et al., 2006).

Antimycotic Activity

The antimycotic activity of benzimidazole derivatives, including those related to this compound, has been explored. Garuti et al. (1987) synthesized and tested various benzyloxyimino compounds for their antimycotic activity against Candida species. The most active compound was identified, highlighting the importance of a benzimidazole nucleus for biological activity (Garuti et al., 1987).

Anticancer Potential

These compounds have also been evaluated for their potential as anticancer agents. Romero-Castro et al. (2011) synthesized a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives and evaluated their cytotoxicity against various human neoplastic cell lines. One compound, in particular, displayed selective cytotoxic activity, suggesting its potential as an anticancer agent (Romero-Castro et al., 2011).

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methoxy]-6-nitro-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O3/c21-16-8-6-13(10-17(16)22)12-28-24-19-11-15(25(26)27)7-9-18(19)23-20(24)14-4-2-1-3-5-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMJUBQLAIKVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=C(C=C4)Cl)Cl)C=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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